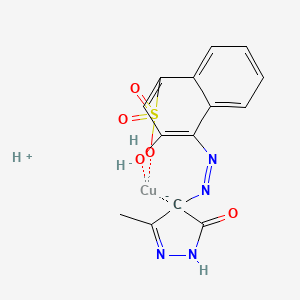

Hydrogen (4-((4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-3-hydroxynaphthalene-1-sulphonato(3-))cuprate(1-)

Descripción

Hydrogen (4-((4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-3-hydroxynaphthalene-1-sulphonato(3-))cuprate(1-) is a metallized azo dye featuring a copper(II) complex coordinated to an azo-pyrazolone backbone. The structure comprises:

- Azo linkage: Connects a 4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl group to a 3-hydroxynaphthalene-1-sulphonate moiety.

- Sulphonato groups: Enhance water solubility and stabilize the dye-metal complex.

- Copper ion: Central metal ion contributing to color intensity and lightfastness.

This compound is primarily used in industrial applications, such as textile dyeing and pigment manufacturing, due to its vibrant color and stability. Its hydrogen counterion differentiates it from sodium salts (e.g., Acid Red 195), offering distinct solubility and ionic properties .

Propiedades

Número CAS |

85865-85-6 |

|---|---|

Fórmula molecular |

C14H12CuN4O5S |

Peso molecular |

411.88 g/mol |

Nombre IUPAC |

copper;hydron;3-hydroxy-4-[(3-methyl-5-oxo-1H-pyrazol-4-id-4-yl)diazenyl]naphthalene-1-sulfonic acid |

InChI |

InChI=1S/C14H11N4O5S.Cu/c1-7-12(14(20)18-15-7)16-17-13-9-5-3-2-4-8(9)11(6-10(13)19)24(21,22)23;/h2-6,19H,1H3,(H,18,20)(H,21,22,23);/q-1;/p+1 |

Clave InChI |

RTFZOJVOFZVVLC-UHFFFAOYSA-O |

SMILES canónico |

[H+].CC1=NNC(=O)[C-]1N=NC2=C(C=C(C3=CC=CC=C32)S(=O)(=O)O)O.[Cu] |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis del Cuprato(1-) de hidrógeno (4-((4,5-dihidro-3-metil-5-oxo-1H-pirazol-4-il)azo)-3-hidroxinaftaleno-1-sulfonato(3-)) implica múltiples pasos. El proceso suele comenzar con la preparación del derivado del colorante azo, que luego se hace reaccionar con sales de cobre para formar el complejo final. Las condiciones de reacción a menudo incluyen temperaturas controladas y niveles de pH para garantizar la estabilidad del compuesto.

Métodos de Producción Industrial

La producción industrial de este compuesto sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactivos y equipos de grado industrial para garantizar un alto rendimiento y pureza. Se implementan medidas de control de calidad para mantener la consistencia en el proceso de producción.

Análisis De Reacciones Químicas

Tipos de Reacciones

El Cuprato(1-) de hidrógeno (4-((4,5-dihidro-3-metil-5-oxo-1H-pirazol-4-il)azo)-3-hidroxinaftaleno-1-sulfonato(3-)) experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse en condiciones específicas, lo que lleva a la formación de diferentes productos de oxidación.

Reducción: También puede sufrir reacciones de reducción, que a menudo resultan en la escisión del enlace azo.

Sustitución: El compuesto puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y diversos ácidos y bases para reacciones de sustitución. Las condiciones de reacción varían según el resultado deseado, pero generalmente implican temperaturas controladas y niveles de pH.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen del tipo de reacción y de los reactivos utilizados. Por ejemplo, la oxidación puede llevar a la formación de quinonas, mientras que la reducción puede dar como resultado la formación de aminas.

Aplicaciones Científicas De Investigación

El Cuprato(1-) de hidrógeno (4-((4,5-dihidro-3-metil-5-oxo-1H-pirazol-4-il)azo)-3-hidroxinaftaleno-1-sulfonato(3-)) tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como reactivo en diversas reacciones químicas y como catalizador en la síntesis orgánica.

Biología: Se utiliza en ensayos bioquímicos y como agente de tinción en microscopía.

Medicina: Se investiga por sus posibles propiedades terapéuticas y como herramienta de diagnóstico.

Industria: Se utiliza en la producción de tintes y pigmentos, así como en el desarrollo de nuevos materiales.

Mecanismo De Acción

El mecanismo de acción del Cuprato(1-) de hidrógeno (4-((4,5-dihidro-3-metil-5-oxo-1H-pirazol-4-il)azo)-3-hidroxinaftaleno-1-sulfonato(3-)) implica su interacción con varios objetivos moleculares. El compuesto puede unirse a iones metálicos y proteínas, afectando su función y actividad. Las vías involucradas incluyen la transferencia de electrones y la química de coordinación, que juegan un papel crucial en su reactividad y aplicaciones.

Comparación Con Compuestos Similares

Structural and Functional Differences

The table below compares key attributes of the target compound with analogous azo dyes and metal complexes:

Key Research Findings

Synthesis and Stability: The target compound’s synthesis involves azo coupling followed by metallation with copper salts. Similar methods are used for Acid Red 195 (non-metallized) and sodium cuprate derivatives . Copper complexes exhibit superior lightfastness compared to non-metallized analogs due to the metal’s electron-withdrawing effects, which stabilize the azo linkage against photodegradation .

Solubility and Application :

- Sodium salts (e.g., Acid Red 195) show higher water solubility, making them suitable for aqueous dye baths. The hydrogen form of the target compound offers tunable solubility for niche applications .

- Additional sulphonate groups (e.g., in ’s compound) further enhance solubility but may reduce dye substantivity on hydrophobic substrates .

Chromophoric Properties: The copper ion shifts the absorption spectrum, yielding deeper shades (e.g., blues and greens) compared to non-metallized azo dyes (typically reds and yellows) .

Methodological Considerations

Actividad Biológica

The compound Hydrogen (4-((4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-3-hydroxynaphthalene-1-sulphonato(3-))cuprate(1-) , also known as a copper complex, has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, effects, and relevant case studies.

Molecular Formula and Weight

- Molecular Formula : C42H24Cu3N8O18S4

- Molecular Weight : 1247.58 g/mol

Structural Characteristics

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of the pyrazole ring and the sulfonate group are particularly significant in mediating interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Metal Ion Coordination : The cuprate ion plays a crucial role in the compound's interaction with biological molecules. Copper ions can participate in redox reactions and can affect various enzymatic processes.

- Antioxidant Activity : Studies have indicated that copper complexes can exhibit antioxidant properties, potentially protecting cells from oxidative stress.

- Anticancer Properties : Some copper complexes have shown promise in inhibiting cancer cell proliferation, possibly through mechanisms involving apoptosis induction and cell cycle arrest.

Anticancer Activity

A study published in Chemical Biology & Drug Design investigated the anticancer properties of copper complexes similar to the one . The researchers found that these complexes could inhibit the growth of various cancer cell lines through apoptosis and necrosis pathways .

Antioxidant Effects

Research conducted on related compounds has demonstrated significant antioxidant activity, which is essential for combating oxidative stress-related diseases. The presence of the pyrazole moiety enhances the radical scavenging ability of these compounds .

Inflammation Modulation

Copper complexes have also been studied for their anti-inflammatory properties. A recent study highlighted that certain cationic copper(II) Schiff base complexes exhibited selective anti-inflammatory effects, suggesting a potential therapeutic role for similar cuprate compounds .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.